3-Thienylmethylamine
CAS No.: 27757-86-4
Cat. No.: VC1738191
Molecular Formula: C5H7NS
Molecular Weight: 113.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 27757-86-4 |
---|---|
Molecular Formula | C5H7NS |
Molecular Weight | 113.18 g/mol |
IUPAC Name | thiophen-3-ylmethanamine |
Standard InChI | InChI=1S/C5H7NS/c6-3-5-1-2-7-4-5/h1-2,4H,3,6H2 |
Standard InChI Key | DUDAKCCDHRNMDJ-UHFFFAOYSA-N |
SMILES | C1=CSC=C1CN |
Canonical SMILES | C1=CSC=C1CN |
Introduction
Chemical Properties and Structure
Basic Information
3-Thienylmethylamine has a molecular formula of C5H7NS with a molecular weight of 113.18 g/mol . The structure consists of a five-membered thiophene ring with a methylamine group (-CH2NH2) attached at the 3-position. The compound is characterized by both aromatic properties from the thiophene ring and basic properties from the primary amine group.
Structural Identifiers
Parameter | Value |
---|---|
Common Name | 3-Thienylmethylamine |
CAS Number | 27757-86-4 |
Molecular Formula | C5H7NS |
Molecular Weight | 113.18 g/mol |
SMILES | C1=CSC=C1CN |
InChI | DUDAKCCDHRNMDJ-UHFFFAOYSA-N |
Synonyms | Thiophen-3-ylmethanamine, 3-thiophenemethanamine, 3-(aminomethyl)thiophene, (Thien-3-yl)methylamine |
Table 1: Chemical identifiers of 3-Thienylmethylamine
Physical Properties
3-Thienylmethylamine exists as a clear liquid at standard conditions with a characteristic odor typical of amines. It exhibits properties that make it suitable for various synthetic applications while requiring specific storage and handling conditions.
Physical Characteristics
Property | Value |
---|---|
Physical Form | Clear liquid |
Color | Colorless to light yellow |
Density | 1.130 g/cm³ |
Refractive Index | 1.5660 |
Boiling Point | 102°C (at 15 mmHg), 186.9°C (at 760 mmHg) |
Flash Point | 73.9°C |
pKa | 9.57±0.29 (Predicted) |
Water Solubility | Slightly soluble in water |
Table 2: Physical properties of 3-Thienylmethylamine
Synthesis Methods
Several methods have been developed for the synthesis of 3-Thienylmethylamine, with most approaches focusing on the reduction of corresponding nitriles or carboxylic acid derivatives.
Reduction of Thiopheneacetonitrile
The most common and efficient method for preparing 3-Thienylmethylamine involves the catalytic hydrogenation of 3-thiopheneacetonitrile. This method provides higher yields compared to other reduction techniques and is suitable for industrial-scale production .
The general procedure involves:
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Hydrogenation of 3-thiopheneacetonitrile in a suitable solvent (ethanol, methanol, or 2-ethoxyethanol)
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Use of catalysts like Raney nickel or Cobalt from Urushibara
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Addition of bases like potassium carbonate, lithium hydroxide, or tetramethylammonium hydroxide
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Reaction under hydrogen pressure between 15-50 bar (1.5-5 MPa) at temperatures around 50°C
Experimental yields reported range from 49% to 87% depending on reaction conditions .
Alternative Synthesis Routes
Other reported methods for synthesizing 3-Thienylmethylamine include:
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Reduction with lithium aluminum hydride (LiAlH4)
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Electrochemical reduction of nitriles
-
Sodium in butanol reduction
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Reductive amination approaches
These methods generally produce lower yields (25-60%) compared to catalytic hydrogenation .
Classification | Description |
---|---|
GHS Symbol | GHS05 (Corrosive) |
Signal Word | Danger |
Hazard Statements | H314-H318 (Causes severe skin burns and eye damage) |
Risk Statements | 34 |
Safety Statements | 26-36/37/39-45 |
Hazard Class | Corrosive, Irritant |
RIDADR | 2735 |
Packing Group | III |
Table 3: Safety classification for 3-Thienylmethylamine
Applications and Research Findings
Pharmaceutical Applications
3-Thienylmethylamine serves as a valuable building block in medicinal chemistry, particularly in the synthesis of:
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Heterocyclic compounds with potential pharmacological activity
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Intermediates for anti-inflammatory agents
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Building blocks for central nervous system active compounds
Synthetic Applications
The compound's versatile reactivity makes it useful in various organic transformations:
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Nucleophilic substitution reactions
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Formation of amides, imines, and enamines
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Preparation of Schiff bases
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Coupling reactions to form more complex heterocyclic systems
Research Significance
Several studies have investigated derivatives of 3-Thienylmethylamine, including:
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Secondary amines derived from 3-Thienylmethylamine
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Complex structures incorporating the thiophene scaffold
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Metal complexes utilizing the coordinating ability of the amine group
Comparison with Related Compounds
Comparison with 2-Thienylmethylamine
2-Thienylmethylamine, the positional isomer of 3-Thienylmethylamine, displays similar physical properties but differs in reactivity due to the position of the aminomethyl group on the thiophene ring . The 2-position isomer generally shows higher reactivity in certain transformations due to the proximity of the amine group to the sulfur atom.
Comparison with Related Thiophene Compounds
Compound | CAS Number | Molecular Weight | Boiling Point | Key Differences |
---|---|---|---|---|
3-Thienylmethylamine | 27757-86-4 | 113.18 | 186.9°C (760 mmHg) | Base compound |
2-Thienylmethylamine | 27757-85-3 | 113.18 | 194.5°C (760 mmHg) | Positional isomer |
2-(3-Thienyl)ethylamine | 59311-67-0 | 127.21 | Not reported | Additional methylene group |
1-(3-Thienyl)ethanamine | 118488-08-7 | 127.21 | Not reported | Methyl group on α-carbon |
Table 4: Comparison of 3-Thienylmethylamine with related compounds
Ethylamine Derivatives
2-(3-Thienyl)ethylamine (CAS: 59311-67-0) contains an additional methylene group compared to 3-Thienylmethylamine. This structural difference results in altered pharmacological profiles and different synthetic applications . The ethylamine derivative has been investigated for its potential physiological actions, with studies indicating similarity to phenylethylamine in terms of pharmacological effects .
Supplier | Product Number | Quantity | Purity | Price (USD) |
---|---|---|---|---|
TCI Chemical | T2850 | 1g | >97.0% (GC) | $135 |
Alfa Aesar | H61487 | 1g | 97% | $164 |
Alfa Aesar | H61487 | 5g | 97% | $644 |
Fisher Scientific | CC13113DE | 5g | 97% | $464.95 |
Table 5: Commercial availability and pricing of 3-Thienylmethylamine
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